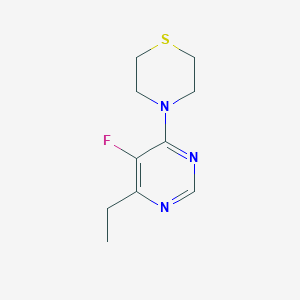

4-(6-Ethyl-5-fluoropyrimidin-4-yl)thiomorpholine

描述

属性

IUPAC Name |

4-(6-ethyl-5-fluoropyrimidin-4-yl)thiomorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN3S/c1-2-8-9(11)10(13-7-12-8)14-3-5-15-6-4-14/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJLYSQDZEUTSRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)N2CCSCC2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Ethyl-5-fluoropyrimidin-4-yl)thiomorpholine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 6-ethyl-5-fluoropyrimidin-4-amine.

Thiomorpholine Introduction: The thiomorpholine ring is introduced through a nucleophilic substitution reaction. This involves reacting 6-ethyl-5-fluoropyrimidin-4-amine with thiomorpholine under controlled conditions.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Industrial methods may also include continuous flow synthesis to enhance efficiency and scalability.

化学反应分析

Types of Reactions

4-(6-Ethyl-5-fluoropyrimidin-4-yl)thiomorpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the thiomorpholine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

科学研究应用

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of 4-(6-Ethyl-5-fluoropyrimidin-4-yl)thiomorpholine exhibit selective cytotoxicity against various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the compound's structure enhanced its interaction with cancer-related targets, suggesting its potential as a lead compound for drug development.

Antimicrobial Properties : The compound has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action likely involves disruption of microbial cell membranes, making it a candidate for further investigation as an antimicrobial agent .

Drug Development

Synthesis of Novel Pharmaceuticals : The compound serves as an intermediate in the synthesis of more complex organic molecules. Researchers are exploring its potential as a building block for developing new pharmaceuticals, especially those targeting cancer and infectious diseases.

Structure-Activity Relationship Studies : The unique structural features of this compound provide valuable insights into structure-activity relationships (SAR). Understanding how variations in its structure affect biological activity can lead to the design of more effective therapeutic agents .

Case Study 1: Antimicrobial Efficacy

A comprehensive study assessed various chlorinated and fluorinated compounds, including this compound. The research measured minimum inhibitory concentrations (MIC) against several bacterial strains, revealing effective inhibition at low concentrations. This finding underscores the compound's potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Anticancer Activity

In another investigation focusing on synthesized derivatives based on this compound, researchers observed improved cytotoxicity against specific cancer cell lines. Structural modifications were shown to enhance interactions with molecular targets associated with cancer progression, paving the way for future drug development initiatives based on these findings.

作用机制

The mechanism of action of 4-(6-Ethyl-5-fluoropyrimidin-4-yl)thiomorpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Comparison with Structural Analogues

Thiomorpholine vs. Morpholine Derivatives

Thiomorpholine derivatives exhibit distinct physicochemical and structural properties compared to morpholine analogues:

- Lipophilicity : The sulfur atom in thiomorpholine increases logP values, enhancing lipid solubility. For example, 4-(4-nitrophenyl)thiomorpholine forms centrosymmetric dimers via weak C–H···O hydrogen bonds in its crystal structure, a feature absent in morpholine analogues due to differences in electronegativity and steric effects .

- Metabolic Stability : The sulfur atom in thiomorpholine serves as a "soft spot" for oxidation, enabling metabolic conversion to sulfoxides or sulfones, which may alter activity . Morpholine lacks this property.

| Property | Thiomorpholine Derivatives | Morpholine Derivatives |

|---|---|---|

| Lipophilicity (logP) | Higher (e.g., +0.5–1.0) | Lower |

| Hydrogen Bonding | Weak C–H···S/O interactions | Stronger O-mediated interactions |

| Metabolic Pathways | Oxidation at sulfur | Hydrolysis or ring-opening |

Pyrimidine-Based Analogues

4-{5-[3-(2-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]pyrimidin-4-yl}thiomorpholine ()

- Structure : Features a 1,2,4-oxadiazole ring linked to pyrimidine, with fluorine on the phenyl group.

- Physicochemical Properties : Molecular weight 357.36 g/mol; SMILES: C1CSCN1C2=NC=NC(=C2C3=CN=C(O3)C4=CC=CC=C4F)F.

- Fluorine’s position on the phenyl ring may reduce steric hindrance compared to pyrimidine-substituted fluorine .

4-(6-Nitro-3-pyridyl)thiomorpholine ()

- Structure : Nitro-substituted pyridine core with thiomorpholine.

- Synthesis : Prepared via nucleophilic substitution, similar to methods used for the target compound.

Antimicrobial Activity of Thiomorpholine Derivatives

highlights that thiomorpholine and piperazine derivatives lack activity against Gram-negative bacteria but show moderate efficacy against Gram-positive strains. Morpholine analogues, however, exhibit broader activity, likely due to differences in membrane penetration or target affinity (e.g., DNA gyrase inhibition). The ethyl and fluorine substituents in the target compound may improve Gram-negative penetration by balancing lipophilicity and polarity.

Key Research Findings

- Structural Flexibility : Thiomorpholine rings adopt chair conformations in crystals, with substituents (e.g., nitro groups) influencing dimerization via weak hydrogen bonds .

- Biological Implications : Sulfur oxidation metabolites may retain or lose activity, necessitating stability studies. Fluorine’s position (pyrimidine vs. phenyl) modulates electronic effects and target engagement .

生物活性

4-(6-Ethyl-5-fluoropyrimidin-4-yl)thiomorpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, case studies, and research findings, supported by data tables for clarity.

Chemical Structure and Properties

The compound belongs to the class of thiomorpholines, characterized by a thiomorpholine ring substituted with a pyrimidine moiety. The presence of the ethyl and fluorine groups contributes to its unique chemical properties.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Receptor Modulation : It has the potential to modulate receptor activity, influencing signaling pathways crucial for various biological functions.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, highlighting its potential as an anti-cancer agent and its effects on other therapeutic targets.

Table 1: Summary of Biological Activities

Case Studies

Several case studies have explored the efficacy of this compound in different contexts:

- Topoisomerase II Inhibition : A study demonstrated that derivatives of this compound showed significant inhibition of topoisomerase II, leading to decreased viability in cancer cell lines. The mechanism involved stabilizing the enzyme-DNA complex, thereby preventing DNA replication and transcription.

- Neurotransmitter Release Modulation : Another investigation focused on the modulation of 5HT4 receptors, where it was found that the compound enhances serotonin release, suggesting potential applications in treating disorders such as depression or anxiety.

- Anticancer Efficacy : Research involving various cancer cell lines showed that treatment with this compound resulted in increased apoptosis rates. The study indicated that it could serve as a lead compound for developing new anticancer therapies.

Research Findings

Recent findings have underscored the importance of structural modifications on the biological activity of this compound. Variations in substituents can significantly influence its pharmacological profile.

Table 2: Structural Variants and Their Biological Activities

| Variant | Modification | Biological Activity |

|---|---|---|

| This compound | Original Structure | Anticancer, Enzyme Inhibition |

| 4-(6-Methyl-5-fluoropyrimidin-4-yl)thiomorpholine | Methyl substitution | Reduced anticancer activity |

| 4-(6-Ethyl-5-chloropyrimidin-4-yl)thiomorpholine | Chlorine substitution | Enhanced receptor modulation |

常见问题

Basic: What synthetic strategies are recommended for synthesizing 4-(6-Ethyl-5-fluoropyrimidin-4-yl)thiomorpholine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves nucleophilic substitution at the pyrimidine ring. A thiomorpholine moiety can be introduced via reaction of 4-chloro-6-ethyl-5-fluoropyrimidine with thiomorpholine under basic conditions (e.g., NaH or K₂CO₃ in DMF). Key optimization steps include:

- Temperature Control: Maintain 80–100°C to balance reactivity and side-product formation.

- Solvent Selection: Polar aprotic solvents like DMF or acetonitrile enhance nucleophilicity.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity .

Advanced: How can contradictions between NMR and X-ray crystallography data be resolved during structural characterization?

Methodological Answer:

Contradictions often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. To resolve discrepancies:

Validate NMR Assignments: Use 2D NMR (HSQC, HMBC) to confirm proton-carbon correlations.

Compare X-ray Data: Analyze dihedral angles and hydrogen-bonding patterns (e.g., intramolecular N–H⋯N bonds) to identify rigid conformations .

Check Polymorphism: Perform differential scanning calorimetry (DSC) to detect polymorphic forms that may explain spectral variations.

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H]+ peak matching calculated mass).

- ¹H/¹³C NMR: Identify ethyl (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) and fluoropyrimidine signals (δ ~8.0–8.5 ppm for aromatic protons).

- X-ray Crystallography: Resolve ambiguities in substituent orientation (e.g., twist angles between pyrimidine and thiomorpholine rings) .

Advanced: What computational methods predict the binding affinity of derivatives to biological targets?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with enzymes (e.g., PI3Kα in ). Prioritize derivatives with fluoropyrimidine motifs for halogen bonding.

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.

- QSAR Models: Corrogate electronic parameters (HOMO/LUMO energies) with activity data from enzyme inhibition assays .

Basic: How should solubility challenges be addressed during purification?

Methodological Answer:

- Solvent Screening: Test mixtures like dichloromethane/methanol (for polar groups) or THF/water (for amphiphilic compounds).

- pH Adjustment: For basic thiomorpholine, use acidic aqueous solutions (pH 4–5) to protonate the nitrogen, enhancing water solubility.

- Crystallization: Slow evaporation from ethanol or acetonitrile yields high-purity crystals .

Advanced: What strategies elucidate structure-activity relationships (SAR) for enzyme inhibition?

Methodological Answer:

Substituent Variation: Synthesize analogs with modified ethyl/fluoro groups (e.g., ’s thienopyrimidine derivatives).

Enzyme Assays: Measure IC₅₀ values against target enzymes (e.g., PI3Kα) using fluorescence-based kits.

Electrostatic Analysis: Map electrostatic potential surfaces (EPS) to identify regions influencing binding (e.g., fluoropyrimidine’s electron-deficient ring) .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing.

- Waste Disposal: Neutralize acidic/basic residues before disposal in halogenated waste containers.

- Emergency Procedures: In case of skin contact, wash with 10% NaHCO₃ solution and seek medical attention .

Advanced: How do substituents at the 5-fluoro and 6-ethyl positions affect electronic properties?

Methodological Answer:

- Electron-Withdrawing Effects: The 5-fluoro group increases pyrimidine ring electron deficiency, enhancing reactivity in nucleophilic substitutions.

- Steric Effects: The 6-ethyl group introduces steric hindrance, reducing rotational freedom (e.g., dihedral angles of 12.8° between pyrimidine and aryl groups, as in ).

- Computational Validation: DFT calculations (B3LYP/6-31G*) quantify substituent effects on charge distribution and frontier orbitals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。